
tert-Butyl 1-benzothiophene-3-carboperoxoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 1-benzothiophene-3-carboperoxoate is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring The tert-butyl group is a common protecting group in organic synthesis, and the carboperoxoate moiety indicates the presence of a peroxycarboxylate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-benzothiophene-3-carboperoxoate typically involves the functionalization of the benzothiophene core. Another approach involves the Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols, followed by the addition of isocyanates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 1-benzothiophene-3-carboperoxoate can undergo various chemical reactions, including:
Oxidation: The peroxycarboxylate group can participate in oxidation reactions.
Reduction: Reduction of the peroxycarboxylate group can yield the corresponding carboxylate.
Substitution: The benzothiophene core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce the corresponding alcohols or carboxylates.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and can be used in the study of biochemical pathways.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-Butyl 1-benzothiophene-3-carboperoxoate involves its interaction with molecular targets through its functional groups. The peroxycarboxylate group can participate in redox reactions, potentially affecting cellular processes. The benzothiophene core can interact with various enzymes and receptors, influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 1-benzothiophene-3-carboxylate
- tert-Butyl 1-benzothiophene-3-carbohydrazide
- tert-Butyl 1-benzothiophene-3-carboxamide
Uniqueness
tert-Butyl 1-benzothiophene-3-carboperoxoate is unique due to the presence of the peroxycarboxylate group, which imparts distinct chemical reactivity compared to other benzothiophene derivatives. This makes it valuable for specific applications in oxidation reactions and as a precursor for further functionalization.
Propriétés
Numéro CAS |
92613-08-6 |
|---|---|
Formule moléculaire |
C13H14O3S |
Poids moléculaire |
250.32 g/mol |
Nom IUPAC |
tert-butyl 1-benzothiophene-3-carboperoxoate |
InChI |
InChI=1S/C13H14O3S/c1-13(2,3)16-15-12(14)10-8-17-11-7-5-4-6-9(10)11/h4-8H,1-3H3 |
Clé InChI |
NBXZFSJHXSXQPB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OOC(=O)C1=CSC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


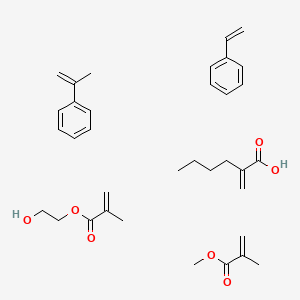
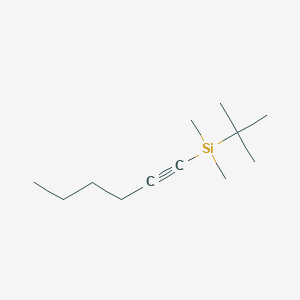

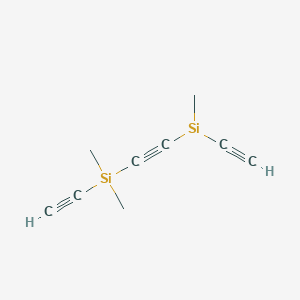


![1-[(Methoxymethyl)sulfanyl]-2-(methylsulfanyl)ethane](/img/structure/B14345681.png)
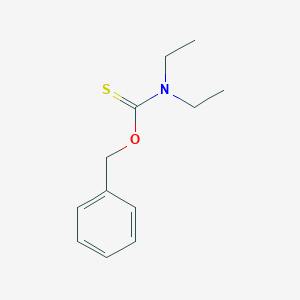
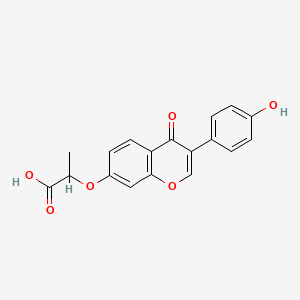
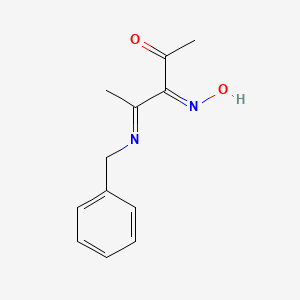
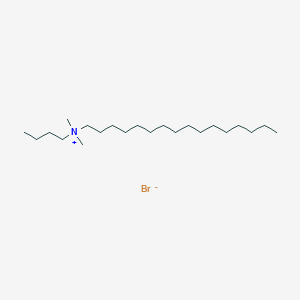

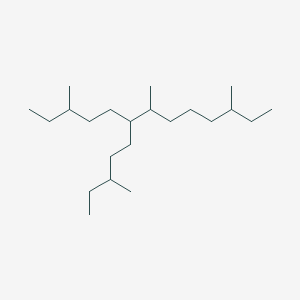
![3,5-Diamino-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14345739.png)
